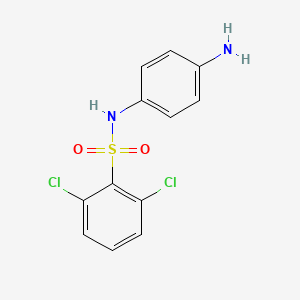

N-(4-aminophenyl)-2,6-dichlorobenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

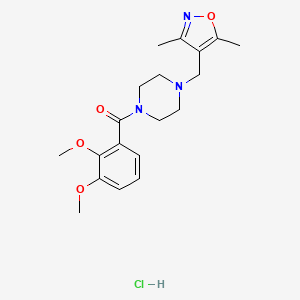

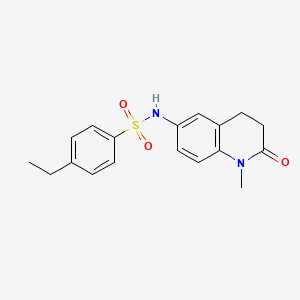

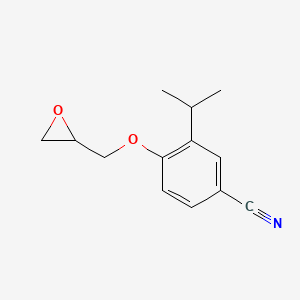

“N-(4-aminophenyl)-2,6-dichlorobenzene-1-sulfonamide” is a complex organic compound. It likely contains an aromatic ring structure due to the presence of “phenyl” in its name, and it may have both amine (-NH2) and sulfonamide (-SO2NH2) functional groups .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving aromatic substitution or coupling . The exact method would depend on the starting materials and desired product .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and aromatic rings . The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the amine and sulfonamide functional groups . These groups are often involved in reactions such as acid-base reactions, nucleophilic substitutions, and redox reactions .Scientific Research Applications

Organic Synthesis

N-(4-aminophenyl)-2,6-dichlorobenzene-1-sulfonamide: is a versatile intermediate in organic synthesis. It can be transformed into various derivatives for applied studies, such as hybrid compounds with other biologically active molecules . This compound’s reactivity, particularly at the amino group, allows for the creation of N-acyl derivatives and substituted quinazolines, which are valuable in the synthesis of new biologically active compounds and medicines .

Polymer Science

In polymer science, this compound is used to produce poly(4-aminodiphenylaniline) (P4ADA), a type of polyaniline (PANI). P4ADA is free from carcinogenic co-products and is more soluble than traditional PANI, making it suitable for applications like electrospinning to create nanofibers . These nanofibers have potential uses in biomedical fields due to their enhanced electrical conductivity and composite material properties .

Electronics and Sensing

The compound’s derivatives have been explored for altering the electronic performances of reduced graphene oxide-based field-effect transistors (FETs). This application is crucial for developing ultrasensitive biochemical and clinical assays, as the hybrids of porphyrin and reduced graphene oxide can significantly impact the electronic performance of FETs .

Catalysis

N-(4-aminophenyl)-2,6-dichlorobenzene-1-sulfonamide: derivatives are used in the synthesis of covalent organic frameworks (COFs). These COFs, with their high surface area and adsorption capacity, serve as excellent catalysts. They are employed in various fields, including pollutant treatment and separation science .

Material Science

In material science, the compound is involved in the preparation of organic luminophores and electroluminescent materials. Its derivatives, particularly pyrimidines with aromatic substituents, are promising for creating fluorescent chemosensors and biomarkers .

Biomedical Applications

The compound’s derivatives are also significant in biomedical applications. For instance, the synthesis of poly(4-aminodiphenylaniline) nanofibers via electrospinning technique offers a non-toxic and pollution-free alternative for medical and biomedical sectors, which require materials devoid of toxic species .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(4-aminophenyl)-2,6-dichlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2S/c13-10-2-1-3-11(14)12(10)19(17,18)16-9-6-4-8(15)5-7-9/h1-7,16H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNLKHYCTVXKQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminophenyl)-2,6-dichlorobenzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(4-methylphenyl)-5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2751163.png)

![1-[(3As,6aR)-3a,6a-dimethyl-2,2-dioxo-1,3,4,6-tetrahydrothieno[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2751168.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2751169.png)

![3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2751173.png)

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2751174.png)

![3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2751176.png)

![N-[(6-Morpholin-4-ylpyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2751181.png)

![2-(2,3-dimethylphenyl)-4-(2-(4-methoxyphenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2751184.png)